molecular formula C7H14O B14480571 2H-Pyran, tetrahydro-2,4-dimethyl-, trans- CAS No. 67217-62-3

2H-Pyran, tetrahydro-2,4-dimethyl-, trans-

Cat. No.: B14480571
CAS No.: 67217-62-3
M. Wt: 114.19 g/mol
InChI Key: FPQOQDFWCJXVKF-RQJHMYQMSA-N
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Description

2H-Pyran, tetrahydro-2,4-dimethyl-, trans- is a chemical compound that belongs to the class of tetrahydropyrans. Tetrahydropyrans are six-membered cyclic ethers containing one oxygen atom and five carbon atoms. This compound is characterized by its trans-configuration, which refers to the spatial arrangement of its substituents.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, tetrahydro-2,4-dimethyl-, trans- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding lactones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: It can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include cerium ammonium nitrate for oxidation, hydrogenation catalysts like Raney nickel for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include tetrahydropyran derivatives, lactones, and other cyclic ethers .

Mechanism of Action

The mechanism of action of 2H-Pyran, tetrahydro-2,4-dimethyl-, trans- involves its interaction with molecular targets through various pathways. For example, its derivatives can act as enzyme inhibitors or receptor agonists/antagonists, modulating biological processes at the molecular level . The specific pathways involved depend on the nature of the substituents and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran, tetrahydro-2,4-dimethyl-, trans- is unique due to its specific trans-configuration and the presence of two methyl groups at the 2 and 4 positions. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

67217-62-3

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

(2S,4R)-2,4-dimethyloxane

InChI

InChI=1S/C7H14O/c1-6-3-4-8-7(2)5-6/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1

InChI Key

FPQOQDFWCJXVKF-RQJHMYQMSA-N

Isomeric SMILES

C[C@@H]1CCO[C@H](C1)C

Canonical SMILES

CC1CCOC(C1)C

Origin of Product

United States

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